molecular formula C17H20ClNO B1485151 2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride CAS No. 2060042-73-9

2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride

Cat. No.: B1485151
CAS No.: 2060042-73-9
M. Wt: 289.8 g/mol
InChI Key: FAGNBZIZGXZGHI-UHFFFAOYSA-N
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Description

2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring attached to a 3-phenoxyphenyl group, and it is often used as a building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-phenoxybenzaldehyde and pyrrolidine.

  • Reaction Steps: The aldehyde group of 3-phenoxybenzaldehyde is first converted to an imine by reacting with pyrrolidine in the presence of an acid catalyst.

  • Reduction: The imine is then reduced to form the final product, this compound.

Industrial Production Methods:

  • Batch Process: The compound is synthesized in batches using reactors equipped with temperature and pressure control systems.

  • Purification: The product is purified through crystallization or distillation to achieve the desired purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

  • Biology: The compound can be used in biological studies to understand the interactions of similar structures with biological targets.

  • Industry: It can be used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, influencing biological processes and pathways.

Comparison with Similar Compounds

  • Esfenvalerate: A pyrethroid insecticide with a similar phenoxyphenyl group.

  • Fenoprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a phenoxyphenyl group.

Uniqueness: 2-[(3-Phenoxyphenyl)methyl]pyrrolidine hydrochloride is unique in its structure and potential applications compared to similar compounds. Its pyrrolidine ring and specific substitution pattern make it distinct in terms of reactivity and biological activity.

Properties

IUPAC Name

2-[(3-phenoxyphenyl)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO.ClH/c1-2-8-16(9-3-1)19-17-10-4-6-14(13-17)12-15-7-5-11-18-15;/h1-4,6,8-10,13,15,18H,5,7,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGNBZIZGXZGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC(=CC=C2)OC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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